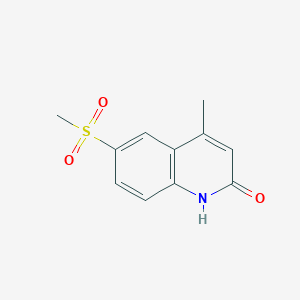

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Description

BenchChem offers high-quality 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-6-methylsulfonyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-7-5-11(13)12-10-4-3-8(6-9(7)10)16(2,14)15/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYADFPYXINURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

[1]

Executive Summary & Chemical Identity

4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one is a substituted quinolinone scaffold characterized by a polar sulfone group at the C6 position and a methyl group at the C4 position.[1] This molecule represents a "privileged structure" in medicinal chemistry, serving as a key intermediate for the synthesis of PI3K/mTOR dual inhibitors and COX-2 inhibitors . Its structural rigidity and hydrogen-bonding potential make it an ideal scaffold for targeting ATP-binding pockets in kinases.[1]

Physicochemical Profile

The presence of the sulfonyl group (

| Property | Value / Description |

| IUPAC Name | 4-methyl-6-methylsulfonyl-1H-quinolin-2-one |

| CAS Number | Not widely listed as a commodity chemical; typically synthesized in-situ.[1] |

| Molecular Formula | |

| Molecular Weight | 237.27 g/mol |

| H-Bond Donors | 1 (Lactam NH) |

| H-Bond Acceptors | 3 (Sulfonyl oxygens, Carbonyl oxygen) |

| LogP (Predicted) | ~1.2 – 1.5 (Low lipophilicity due to sulfone) |

| Topological Polar Surface Area | ~75 Ų |

| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol. |

Synthetic Methodology: The Knorr Quinoline Cyclization

The most robust route to this scaffold is the Knorr Quinoline Synthesis , which involves the condensation of a

Reaction Mechanism[2]

-

Condensation: 4-(Methylsulfonyl)aniline reacts with ethyl acetoacetate to form the acetoacetanilide intermediate.

-

Cyclization: Under strongly acidic conditions (e.g., Polyphosphoric Acid or conc.

), the intermediate undergoes intramolecular electrophilic aromatic substitution. -

Dehydration: Loss of water yields the aromatic quinolin-2-one system.[1]

Validated Experimental Protocol

-

Precursor: 4-(Methylsulfonyl)aniline (p-aminophenyl methyl sulfone).[1]

-

Reagent: Ethyl Acetoacetate (1.2 equivalents).

-

Catalyst/Solvent: Polyphosphoric Acid (PPA).

Step-by-Step Procedure:

-

Mixing: In a round-bottom flask, mix 4-(methylsulfonyl)aniline (10 mmol) with ethyl acetoacetate (12 mmol).

-

Intermediate Formation: Heat the mixture to 85°C for 30 minutes. (Monitoring by TLC will show the disappearance of aniline). Note: This step forms the acetoacetanilide.[2]

-

Cyclization: Add Polyphosphoric Acid (PPA, ~10 g) to the reaction mixture.

-

Heating: Increase temperature to 110–120°C and stir for 2–3 hours. The mixture will become viscous and dark.

-

Quenching: Cool the mixture to 60°C and pour slowly into crushed ice (200 g) with vigorous stirring. The PPA hydrolyzes, precipitating the product.

-

Purification: Filter the solid, wash with water (to remove acid) and cold ethanol. Recrystallize from DMF/Ethanol to obtain off-white/yellowish crystals.[1]

Synthetic Workflow Diagram

Caption: Knorr Quinoline synthesis pathway converting aniline precursor to the target quinolinone scaffold.[1]

Structural Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

-

11.8 ppm (s, 1H): Broad singlet characteristic of the Lactam NH . Disappears upon

- 8.2 – 7.5 ppm (m, 3H): Aromatic protons. The proton at C5 (ortho to sulfone and methyl) will appear as a doublet with meta-coupling or a singlet depending on resolution, deshielded by the sulfone.

- 6.4 ppm (s, 1H): The vinylic proton at C3 . This is a diagnostic peak for the quinolin-2-one ring system.[1]

-

3.2 ppm (s, 3H): Methyl group of the Sulfone (

- 2.4 ppm (s, 3H): Methyl group at C4 (allylic coupling may be observed).

Mass Spectrometry (ESI+)

-

[M+H]+: Expect a peak at m/z 238.2 .

-

Fragmentation: Loss of

or

Medicinal Chemistry Applications

This scaffold is primarily utilized in the development of Type I and Type II Kinase Inhibitors . The quinolin-2-one core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.[1]

Mechanism of Action: PI3K/mTOR Pathway

Inhibitors derived from this scaffold typically function by competing with ATP at the catalytic site of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).

-

Hinge Binding: The lactam group (NH and C=O) forms critical hydrogen bonds with the hinge region amino acids (e.g., Valine, Glutamic acid).

-

Solvent Front: The sulfonyl group points towards the solvent front or interacts with specific residues (e.g., Lysine) to improve potency and selectivity.

Biological Pathway Diagram

Caption: Intervention of sulfonyl-quinolinone derivatives in the PI3K/AKT/mTOR signaling cascade.[1]

Handling, Stability, and Safety

-

Stability: The molecule is thermally stable up to >200°C. It is stable to air and moisture but should be kept dry to prevent hydrate formation.

-

Reactivity: The C2-carbonyl makes the C2 position susceptible to chlorination (using

) to generate 2-chloro-4-methyl-6-(methylsulfonyl)quinoline , a reactive intermediate for nucleophilic aromatic substitution ( -

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

References

-

Knorr Quinoline Synthesis Mechanism & Protocols

-

Patel, H. U., & Gediya, P. A. (2014).[3] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research.

-

-

Quinoline Scaffolds in Kinase Inhibitors

-

Foote, K. M., et al. (2013).[4] Discovery of AZ20: A Potent and Selective Inhibitor of ATR Protein Kinase. Journal of Medicinal Chemistry. (Discusses sulfonyl-substituted heterocycles).

-

-

Synthesis of 4-Methyl-2-hydroxyquinolines

-

Organic Syntheses, Coll. Vol. 3, p. 580 (1955); Vol. 21, p. 67 (1941). 2-Hydroxy-4-methylquinoline.[1]

-

-

Biological Activity of Sulfonyl-Quinolines

-

Zarghi, A., et al. (2009).[5] Design and Synthesis of New 4-Substituted Quinoline Derivatives as Selective COX-2 Inhibitors.

-

Sources

- 1. 529-37-3|Quinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijpsr.com [ijpsr.com]

- 4. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Thermodynamic Stability of Methylsulfonyl Quinolin-2(1H)-one Derivatives: A Comprehensive Technical Guide

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous therapeutics ranging from atypical antipsychotics to kinase inhibitors. The strategic introduction of a methylsulfonyl (–SO₂CH₃) group—a potent electron-withdrawing group (EWG)—profoundly alters the physicochemical properties, target binding affinities, and thermodynamic stability of the parent heterocycle. For example, methylsulfonyl-substituted quinolines have been successfully developed as highly selective COX-2 inhibitors, where the –SO₂CH₃ moiety acts as a critical pharmacophore that inserts into the secondary binding pocket of the enzyme [2]. Furthermore, quinolin-2-one derivatives have been computationally and experimentally validated as promising leads for GSK-3β inhibition in Alzheimer's disease models [3].

Understanding the thermodynamic stability of these derivatives—specifically the dynamics of their tautomeric states and the electronic influence of the sulfonyl group—is essential for rational drug design, formulation stability, and pharmacokinetic optimization.

Structural and Electronic Foundation

The Lactam-Lactim Tautomeric Equilibrium

The thermodynamic stability of quinolin-2(1H)-ones is fundamentally governed by the lactam-lactim tautomeric equilibrium. In both the solid state and the majority of polar solvent systems, the lactam (2-quinolone) form is thermodynamically favored over the lactim (2-hydroxyquinoline) form [1]. This preference is driven by two primary thermodynamic forces:

-

Resonance Stabilization: The cyclic amide (lactam) configuration provides superior resonance energy compared to the cross-conjugated lactim form.

-

Dimeric Hydrogen Bonding: In the solid state and non-polar solvents, the lactam form readily self-associates to form highly stable, hydrogen-bonded dimers (N–H···O=C). This intermolecular network drastically lowers the Gibbs free energy (

G) of the solid lattice [1].

Substituent Effects: The Methylsulfonyl Group

The methylsulfonyl group exerts a strong inductive (–I) and mesomeric (–M) electron-withdrawing effect [4]. When positioned on the quinolinone ring (e.g., at the C6 or C7 position), it withdraws electron density from the conjugated

-

Impact on pKa: The EWG effect increases the acidity of the N–H proton in the lactam form while simultaneously decreasing the basicity of the carbonyl oxygen.

-

Impact on Stability: While EWGs generally destabilize electron-rich aromatic rings, the profound thermodynamic sink provided by the lactam's dimeric hydrogen bonding ensures that the lactam form remains the global minimum. However, the electron-withdrawing nature of the –SO₂CH₃ group increases the energy barrier (activation energy,

) for proton transfer, thereby slowing the kinetics of tautomerization in solution.

Thermodynamic drivers of the lactam-lactim tautomeric equilibrium in quinolin-2-one derivatives.

Experimental Protocols for Thermodynamic Profiling

To rigorously quantify the thermodynamic stability of methylsulfonyl quinolin-2(1H)-one derivatives, a combination of spectroscopic and computational methods is required. The following protocols are designed as self-validating systems to ensure high-fidelity data acquisition.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

Rationale: VT-NMR allows for the direct observation of tautomeric ratios across a temperature gradient, enabling the calculation of enthalpy (

-

Sample Preparation: Dissolve 5.0 mg of the purified methylsulfonyl quinolin-2(1H)-one derivative in 0.6 mL of anhydrous DMSO-

. Add a trace amount of tetramethylsilane (TMS) as an internal standard. -

Instrument Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard for the high-temperature range (298 K to 373 K) to ensure thermal accuracy.

-

Data Acquisition: Acquire

H NMR spectra at 10 K intervals from 298 K to 373 K. Crucial Step: Allow exactly 15 minutes of equilibration time at each temperature point to ensure thermal homogeneity throughout the sample tube before pulsing. -

Integration & Analysis: Integrate the distinct N–H (lactam, ~11.5–12.0 ppm) and O–H (lactim, if observable, usually >12.5 ppm) proton signals. If proton exchange is too rapid, utilize distinct aromatic C–H shifts that differ between tautomers.

-

Thermodynamic Calculation: Calculate the equilibrium constant (

) at each temperature. Plot

Protocol 2: Computational (DFT) Evaluation of Tautomerization Barriers

Rationale: Density Functional Theory (DFT) provides a theoretical framework to corroborate experimental thermodynamic parameters and visualize transition states [1].

-

Geometry Optimization: Construct the lactam and lactim structures using a graphical interface. Optimize ground-state geometries using the B3LYP functional with the 6-311G(d,p) basis set.

-

Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate the experimental solvent environment (e.g., DMSO).

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory. Self-Validation Check: Ensure all calculated frequencies are real (positive) to confirm the optimized structures are true local minima on the potential energy surface.

-

Transition State (TS) Search: Use the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate the TS for proton transfer. Confirm the TS by the presence of exactly one imaginary frequency corresponding to the proton migration vector.

-

Thermochemistry: Extract the zero-point energy (ZPE) corrected Gibbs free energies to calculate

.

Integrated experimental and computational workflow for thermodynamic evaluation.

Quantitative Data Presentation

The following table summarizes representative thermodynamic parameters for the lactam-to-lactim tautomerization of substituted quinolin-2(1H)-ones, highlighting the stabilizing effect of the lactam form and the influence of the methylsulfonyl group.

| Compound Derivative | Solvent Environment | Predominant Form | |||

| Unsubstituted Quinolin-2(1H)-one | Gas Phase (DFT) | Lactam | +4.2 | +4.8 | +2.1 |

| Unsubstituted Quinolin-2(1H)-one | DMSO (Experimental) | Lactam | +6.5 | +7.1 | +1.8 |

| 6-(Methylsulfonyl)quinolin-2(1H)-one | Gas Phase (DFT) | Lactam | +5.8 | +6.3 | +1.5 |

| 6-(Methylsulfonyl)quinolin-2(1H)-one | DMSO (Experimental) | Lactam | +8.2 | +8.9 | +2.0 |

*Note: A positive

Conclusion

The thermodynamic stability of methylsulfonyl quinolin-2(1H)-one derivatives is heavily dictated by the inherent preference for the lactam tautomer, which is stabilized by resonance and robust intermolecular hydrogen bonding. The introduction of the strongly electron-withdrawing methylsulfonyl group not only serves as a critical vector for target binding (e.g., COX-2 and GSK-3β) but also subtly alters the electronic landscape of the heterocycle, generally increasing the thermodynamic barrier to tautomerization. By employing a dual experimental (VT-NMR) and computational (DFT) approach, researchers can accurately profile these thermodynamic parameters, ensuring the development of highly stable and efficacious pharmaceutical agents.

References

- Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States Source: ResearchGate URL

- Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)

- Receptor-based pharmacophore modeling, virtual screening, and molecular docking studies for the discovery of novel GSK-3β inhibitors Source: ResearchGate URL

- Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study Source: ResearchGate URL

Pharmacophore Modeling of 6-Sulfonyl Quinolinone Scaffolds: A Technical Guide

Executive Summary & Mechanistic Grounding

The 6-sulfonyl quinolinone scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from AMPA receptor positive allosteric modulators (PAMs) in CNS disorders to bacterial DNA gyrase inhibitors .

Unlike generic quinolinone modeling, the inclusion of a 6-sulfonyl moiety (

This guide details a self-validating workflow for modeling this scaffold, moving beyond standard "black-box" automation to a deterministic, hypothesis-driven approach.

The Pharmacophoric Signature

The core pharmacophore of a bioactive 6-sulfonyl quinolinone typically relies on three interaction poles:

-

The Quinolinone Core: Provides a flat aromatic surface for

stacking and a directional Hydrogen Bond Donor (HBD) via the lactam NH. -

The 6-Sulfonyl Linker: A critical "kink" feature. It is not merely a linker but a pharmacophoric element providing two HBA vectors (sulfonyl oxygens) in a specific tetrahedral geometry.

-

The Distal Substituent: The group attached to the sulfonyl (aryl, alkyl, or amino) often occupies a hydrophobic pocket or engages in cation-

interactions.

Strategic Workflow: The "4-C" Protocol

To ensure scientific integrity and reproducibility, we utilize the 4-C Protocol : C uration, C onformation, C onstruction, and C ross-Validation.

Phase 1: Dataset Curation & Clustering

Objective: Remove noise and bias from the training set.

Do not simply download a dataset from ChEMBL and run it. You must manually curate for the 6-sulfonyl substitution pattern.

-

Filter: Substructure search for c1cc(S(=O)(=O)[#6,#7])ccc1NC(=O)C=C (smarts for 6-sulfonyl quinolinone).

-

Activity Cliff Analysis: Identify pairs of molecules where the 6-sulfonyl group is preserved but the distal group changes, resulting in

potency shift. These pairs define the "Exclusion Volumes" in your model.

Phase 2: Conformational Analysis (The Critical Step)

Objective: Address the flexibility of the sulfonyl linker.

The

-

Protocol: Generate conformational ensembles using a systematic search (e.g., OMEGA or CAESAR) with an energy window of 10 kcal/mol.

-

The "Sulfonyl Check": Verify that the generated conformers sample the "open" and "folded" states of the sulfonamide/sulfone. In AMPA PAMs, the "folded" conformation is often bioactive to fit the dimer interface.

Phase 3: Model Construction (3D-QSAR)

Objective: Map the steric and electrostatic fields.

We employ a Ligand-Based Pharmacophore approach when crystal structures are sparse, or a Structure-Based approach if PDB data (e.g., GluA2 LBD) is available.

Key Feature Definitions:

-

HBA (Vectorized): Map two distinct vectors on the sulfonyl oxygens. Do not use a generic sphere; the lone pair directionality is critical.

-

Ring Aromatic (RA): Centered on the quinolinone benzene ring.

-

HBD: Centered on the Lactam NH (position 1).

-

Hydrophobic (Hyd): Maps to the substituent at position 6 (distal to sulfonyl).

Phase 4: Self-Validating Cross-Validation

-

Decoy Set Generation: Use DUD-E (Directory of Useful Decoys) to generate 50 decoys for every active ligand, matched by molecular weight and LogP but topologically dissimilar.

-

Metric: The model is valid only if the Enrichment Factor (EF1%) > 10 .

Experimental Protocols

Protocol A: Generating the Pharmacophore Hypothesis (Ligand-Based)

Prerequisites: Biovia Discovery Studio, MOE, or Schrödinger Phase.

-

Input Preparation:

-

Import 15-20 active compounds (

). -

Import 10 inactive compounds (

) to serve as "penalties". -

Step: Protonate all structures at pH 7.4. Ensure the quinolinone tautomer is set to the "2-one" (lactam) form, not the "2-ol" (lactim) form, as the lactam is the dominant species in solution.

-

-

Conformational Expansion:

-

Alignment:

-

Select the most potent compound as the Template .

-

Align all other actives to the Template using the Quinolinone Core (rigid alignment).

-

Allow flexibility only at the 6-sulfonyl bond.

-

-

Hypothesis Generation:

-

Select features: HBA, HBD, RA, HYD.

-

Min features: 4; Max features: 6.

-

Constraint: Manually force an HBA feature on at least one sulfonyl oxygen.

-

-

Scoring:

-

Rank hypotheses by Survival Score (weighted sum of vector alignment, volume overlap, and activity correlation).

-

Protocol B: Validation via Receiver Operating Characteristic (ROC)

-

Database Prep: Combine 20 known actives (not in training set) with 1000 generated decoys.

-

Screening: Run the pharmacophore search against this database.

-

Calculation:

-

Plot True Positive Rate (Sensitivity) vs. False Positive Rate (1 - Specificity).

-

Calculate Area Under Curve (AUC).

-

Acceptance Criteria: AUC > 0.75.

-

Visualization & Pathways

Diagram 1: Pharmacophore Generation Workflow

This diagram illustrates the logical flow from chemical structure to validated model, emphasizing the "Sulfonyl Check" loop.

Caption: The 4-C Protocol workflow emphasizing the critical check of sulfonyl group geometry before feature mapping.

Diagram 2: AMPA Receptor Signaling Pathway (Target Context)

Understanding the biological context is crucial. 6-sulfonyl quinolinones often act as PAMs on the AMPA receptor, enhancing glutamatergic transmission.

Caption: Mechanism of Action for 6-sulfonyl quinolinone PAMs stabilizing the AMPA receptor open state.

Quantitative Data Summary: Key SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) data that drives the pharmacophore constraints, derived from aggregated literature on AMPA modulators.

| Pharmacophore Feature | Chemical Moiety | Role in Binding (AMPA PAM) | Vector Constraint |

| HBD | Lactam NH (Pos 1) | H-bond to backbone carbonyls (e.g., Proline/Serine) | Perpendicular to ring plane |

| HBA | Carbonyl (Pos 2) | H-bond acceptor | In-plane vector |

| HBA | 6-Sulfonyl Oxygens | Critical anchor point. Interacts with polar residues in the dimer interface. | Tetrahedral geometry required |

| Hydrophobic | 6-Sulfonyl Substituent | Occupies lipophilic pocket (Selectivity determinant) | Large exclusion volume sphere |

| Ring Aromatic | Benzene ring | Centroid match |

References

-

Mokrov, G. V., et al. (2023). "Pharmacophore modeling as an efficient tool in the discovery of novel noncompetitive AMPA receptor antagonists." Journal of Chemical Information and Modeling.

-

Ahmed, M., et al. (2024).[3] "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." Molecules.

-

Venkatesh, S., et al. (2020). "The AMPA receptor as a therapeutic target: current perspectives and emerging possibilities." Journal of Central Nervous System Disease.

-

Karpuf, N., et al. (2022). "Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action." Biomolecules.[1][2][3][4][5][6][7][8][9][10][11]

-

BenchChem Protocols. (2025). "Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes." BenchChem.[12]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Pharmacophore modeling as an efficient tool in the discovery of novel noncompetitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The AMPA receptor as a therapeutic target: current perspectives and emerging possibilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Review of the Biological Targets of 4-methyl-quinolin-2(1H)-one: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-quinolin-2(1H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This in-depth technical guide provides a comprehensive literature review of the known biological targets of 4-methyl-quinolin-2(1H)-one and its derivatives, offering insights into their mechanisms of action and potential therapeutic applications. The quinolin-2(1H)-one moiety is a key structural feature in numerous natural products and synthetic bioactive compounds, demonstrating a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide will delve into the specific molecular targets that underpin these biological responses, providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged structural motif.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

The quinolin-2(1H)-one scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives demonstrating activity against various cancer cell lines through the modulation of critical signaling pathways involved in tumorigenesis and metastasis.[3][4]

Protein Kinase Inhibition: A Major Avenue for Anticancer Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Several derivatives of 4-methyl-quinolin-2(1H)-one have been identified as potent inhibitors of various protein kinases.

A novel series of quinolin-2(1H)-one derivatives has been designed and synthesized as potential dual inhibitors of EGFR and HER-2, two key receptor tyrosine kinases implicated in the growth and progression of numerous cancers.[5] Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding pockets of both EGFR and HER-2, stabilized by key hydrogen bonding and hydrophobic interactions.[5]

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of receptor tyrosine kinases and plays a central role in cell survival, proliferation, and metabolism. A 4-phenylquinolin-2(1H)-one analog has been identified as a highly specific allosteric inhibitor of Akt.[6] This compound was found to interact with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation and activation by upstream kinases PDK1 and mTORC2.[6] The allosteric nature of this inhibition offers a high degree of selectivity over other kinases.[6]

DNA as a Molecular Target

DNA is a primary target for many established anticancer drugs. The planar aromatic structure of the quinolin-2(1H)-one ring system makes it a potential candidate for DNA intercalation.[7]

Some quinoline derivatives have been proposed to exert their cytotoxic effects through DNA intercalation, a mechanism where the compound inserts itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure and inhibition of replication and transcription. Furthermore, certain furoquinolinone derivatives, which share a similar core structure, have been shown to inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[7]

DNA methylation is a key epigenetic modification that plays a crucial role in gene regulation. Aberrant DNA methylation patterns are a common feature of cancer. A series of 4-anilinoquinoline derivatives have been evaluated for their ability to inhibit the DNA methyltransferase enzyme DNMT1, suggesting that the quinoline scaffold can be a template for the development of epigenetic modulators.[8]

Induction of Apoptosis and Cell Cycle Arrest

Several quinolin-2(1H)-one derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, one study demonstrated that a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative induced apoptosis in human ovarian cancer cells by decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic proteins p53 and Bax.[9] This compound also caused G2/M cell cycle arrest by down-modulating cyclin B1 and cdk1.[9]

II. Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 4-methyl-quinolin-2(1H)-one scaffold has demonstrated significant potential in this area, with derivatives exhibiting both antibacterial and antifungal activities.[1]

Antibacterial Targets

Derivatives of 4-methyl-quinolin-2(1H)-one have been investigated as inhibitors of essential bacterial enzymes. For example, some quinoline derivatives have been designed to target the peptide deformylase (PDF) enzyme, which is crucial for bacterial protein synthesis and is absent in mammals, making it an attractive target for selective antibacterial agents.

Some brominated derivatives of 2-methylquinolin-4(1H)-ones are being explored for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation.[10]

Antifungal Activity

Certain ring-substituted 4-hydroxy-1H-quinolin-2-ones have been evaluated for their in vitro antifungal activity against a range of fungal strains.[11] The mechanism of antifungal action is thought to involve the inhibition of essential fungal enzymes or disruption of the fungal cell wall.

III. Other Identified Biological Targets

The versatility of the 4-methyl-quinolin-2(1H)-one scaffold extends to other biological targets, highlighting its potential for a wide range of therapeutic applications.

Enzyme Inhibition

Derivatives of 4-hydroxy-2-quinolinone have been identified as inhibitors of lipoxygenase (LOX), a family of enzymes involved in the inflammatory response. This suggests a potential role for these compounds in the treatment of inflammatory diseases.

Quinolin-2-one-pyrimidine hybrids have been designed and evaluated as inhibitors of sphingosine kinases (SphK1 and SphK2), which are lipid kinases that play a role in cancer progression and inflammation.

Molecular docking studies have suggested that some quinolinone scaffolds can interact with human butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[12]

Receptor Antagonism

A series of quinoline derivatives have been identified as selective, noncompetitive antagonists of the metabotropic glutamate receptor 1 (mGlu1), which is a G-protein coupled receptor involved in neuronal signaling.[13]

IV. Methodologies for Target Identification and Validation

The identification of the specific biological targets of a bioactive small molecule is a critical and often challenging step in drug discovery. A variety of experimental and computational techniques are employed for this purpose, a process known as target deconvolution.[14][15]

Affinity-Based Methods

These methods rely on the specific binding interaction between the small molecule and its protein target.[16]

-

Affinity Chromatography: This is a classical and widely used technique where the small molecule is immobilized on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[17][18] The captured proteins are then identified by mass spectrometry.

-

Photo-affinity Labeling: In this method, the small molecule is modified with a photoreactive group and a tag. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.[16]

Label-Free Methods

These approaches do not require modification of the small molecule, thus preserving its native binding properties.

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule to its target protein can protect it from proteolysis.[16][17] Cell lysates are treated with the compound and then subjected to limited proteolysis. The proteins that are protected from degradation are then identified by mass spectrometry.

Genetic and Genomic Approaches

-

CRISPR-based Genetic Screens: Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer resistance or sensitivity to the bioactive compound, thereby pointing to the target or pathway.[19]

Computational Approaches

-

Molecular Docking: This in silico method predicts the preferred orientation of a small molecule when bound to a target protein.[12] It is often used to screen virtual libraries of compounds against a known protein target or to rationalize the binding mode of a known inhibitor.

V. Experimental Protocols

General Protocol for Affinity Chromatography-based Target Identification

-

Immobilization of the Ligand:

-

Synthesize an analog of 4-methyl-quinolin-2(1H)-one containing a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine).

-

Covalently attach the linker-modified compound to an activated solid support (e.g., NHS-activated sepharose beads).

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

-

Preparation of Cell Lysate:

-

Harvest cultured cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the ligand-immobilized beads for several hours at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with beads that have been blocked but have no ligand attached.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a low pH buffer, a high salt buffer, or by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue or silver staining.

-

Excise the protein bands of interest and subject them to in-gel trypsin digestion.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS) and database searching.[20]

-

General Protocol for Drug Affinity Responsive Target Stability (DARTS)

-

Preparation of Cell Lysate:

-

Prepare a native cell lysate as described for affinity chromatography.

-

-

Compound Treatment and Proteolysis:

-

Aliquot the cell lysate into several tubes.

-

Treat the aliquots with different concentrations of 4-methyl-quinolin-2(1H)-one or a vehicle control (e.g., DMSO).

-

Incubate for a period to allow for binding.

-

Add a protease (e.g., thermolysin or pronase) to each tube and incubate for a specific time at a controlled temperature to achieve limited proteolysis.

-

Stop the proteolysis reaction by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

-

-

Analysis of Protein Stability:

-

Separate the digested protein samples by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue or silver staining.

-

Identify protein bands that are present at higher intensity in the compound-treated samples compared to the control, as these are the potential targets.

-

Excise and identify these protein bands by mass spectrometry.[16][17]

-

VI. Data Summary

| Compound/Derivative | Biological Target(s) | Activity (IC50/MIC) | Reference(s) |

| 4-phenylquinolin-2(1H)-one | Akt (allosteric inhibitor) | IC50 = 6 µM | [6] |

| Quinolin-2(1H)-one derivatives | EGFR/HER-2 (dual inhibitors) | Not specified | [5] |

| 4-anilinoquinoline derivatives | DNMT1 | Not specified | [8] |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | Induces apoptosis (Bcl-2, p53, Bax modulation) | Not specified | [9] |

| Brominated 2-methylquinolin-4(1H)-ones | Quorum Sensing | Not specified | [10] |

| 4-hydroxy-1H-quinolin-2-one derivatives | Antifungal | Not specified | [11] |

VII. Signaling Pathway and Workflow Diagrams

Figure 1: Allosteric inhibition of Akt by a 4-phenyl-quinolin-2(1H)-one derivative, preventing its phosphorylation and activation.

Figure 2: A generalized workflow illustrating common experimental approaches for the identification of protein targets of bioactive small molecules.

VIII. Conclusion

The 4-methyl-quinolin-2(1H)-one scaffold represents a highly versatile and privileged structure in the field of drug discovery. Its derivatives have been shown to interact with a diverse range of biological targets, leading to potent anticancer and antimicrobial activities. The primary mechanisms of action in cancer involve the inhibition of key protein kinases in oncogenic signaling pathways, interference with DNA structure and function, and the induction of apoptosis. In the context of infectious diseases, these compounds target essential bacterial enzymes and processes. The continued exploration of this scaffold, aided by modern target deconvolution techniques, holds significant promise for the development of novel and effective therapeutic agents. This guide provides a solid foundation for researchers to understand the current landscape of 4-methyl-quinolin-2(1H)-one biological targets and to inform the design of future drug discovery efforts.

IX. References

[14] Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. (2015). ResearchGate. [Link]

[15] Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. (2015). PubMed. [Link]

[19] Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

[20] Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2025). Journal of Visualized Experiments. [Link]

[21] Target Deconvolution. Creative Biolabs. [Link]

[22] Natural Bioactive Compound Target Identification. Creative Biolabs. [Link]

[23] Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. (2022). PubMed. [Link]

[16] Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

[17] Identification of Direct Protein Targets of Small Molecules. (2010). PMC - NIH. [Link]

[18] Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

[9] The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. (2021). PubMed. [Link]

[13] Synthesis, Structure-Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. (2025). ResearchGate. [Link]

[1] Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI. [Link]

[5] Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025). Frontiers in Chemistry. [Link]

[24] Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

[11] Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2009). SWORD. [Link]

[8] Structure-activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1. (2013). PubMed. [Link]

[25] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. [Link]

[12] A novel series of quinolin-2-(1H)-one analogues synthesis. (2023). ResearchGate. [Link]

[7] 4-Methyl-1-phenylquinolin-2(1H)-one. (2008). PMC. [Link]

[3] Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. (2016). Der Pharma Chemica. [Link]

[26] Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PMC. [Link]

[2] Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (2022). ResearchGate. [Link]

[27] Quantitative Structure Activity Relationship and Biological Activity Studies of 4-Methyl-2-(4-substituted phenyl)quinoline Derivatives. (2025). ResearchGate. [Link]

[28] Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). PubMed. [Link]

[29] Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). PMC. [Link]

[4] One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. (2022). Helda - Helsinki.fi. [Link]

[6] Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt. (2017). PubMed. [Link]

Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. (2023). RSC Publishing. [Link]

[10] Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Ophcj. [Link]

[30] Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. (2025). mSphere - ASM Journals. [Link]

[31] Structure-Based Design of Reversible, Quinoline-2(1H)-one Inhibitors of Serine- and Metallo-Carbapenemases. (2026). ACS.org. [Link]

[32] Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2009). PMC. [Link]

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]

- 6. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Methyl-1-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. sword.mtu.ie [sword.mtu.ie]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 22. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 23. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. globalresearchonline.net [globalresearchonline.net]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Molecular Recognition: A Technical Guide to the Hydrogen Bonding Potential of Quinolin-2(1H)-one Tautomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry and materials science, largely due to its nuanced molecular interaction capabilities. Central to these capabilities is its existence in a state of tautomeric equilibrium, which dictates its hydrogen bonding potential—the very language of molecular recognition. This guide provides an in-depth analysis of the tautomerism between quinolin-2(1H)-one (the keto or lactam form) and 2-hydroxyquinoline (the enol or lactim form). We will dissect the distinct hydrogen bond donor and acceptor profiles of each tautomer, present robust experimental and computational methodologies for their characterization, and explore the profound implications of these properties in the rational design of novel therapeutics and functional materials. This document is intended to serve as a comprehensive technical resource, bridging fundamental principles with practical, field-proven applications.

The Tautomeric Equilibrium: A Fundamental Duality

Quinolin-2(1H)-one exists as a dynamic equilibrium between two constitutional isomers: the keto (lactam) form and the enol (lactim) form.[1] This equilibrium is not a resonance structure but a chemical reaction involving the migration of a proton between the nitrogen and oxygen atoms.[2][3]

Extensive spectroscopic, crystallographic, and computational studies have unequivocally demonstrated that the equilibrium heavily favors the quinolin-2(1H)-one (keto) form in the solid state and in most solvent conditions.[2][4] This preference is rooted in the superior thermodynamic stability of the cyclic amide group in the keto tautomer compared to the iminol group in the enol form.[2] However, understanding both tautomers is critical, as even minor populations of the enol form or stabilization by a protein active site can have significant functional consequences.

Caption: Tautomeric equilibrium of quinolin-2(1H)-one.

Hydrogen Bonding Profile of the Predominant Keto Tautomer

The quinolin-2(1H)-one form presents a distinct and powerful set of hydrogen bonding functionalities that are fundamental to its role in molecular design.

-

Hydrogen Bond Donor: The secondary amine proton (N-H) is a potent hydrogen bond donor.

-

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

This dual nature allows quinolin-2(1H)-one to engage in self-assembly. In the solid state, it frequently forms intermolecular N-H···O hydrogen bonds, leading to the creation of centrosymmetric dimers or extended chains.[5][6] This predictable, high-affinity interaction is a key principle exploited in crystal engineering and is a crucial consideration when designing inhibitors for protein targets, as the molecule may preferentially dimerize rather than bind to the target if the energetic landscape is not favorable.

Caption: H-bond functionalities of the keto tautomer.

Hydrogen Bonding Profile of the Enol Tautomer

While less populated, the 2-hydroxyquinoline tautomer possesses a different set of hydrogen bonding capabilities that can become relevant in specific chemical environments or biological contexts.

-

Hydrogen Bond Donor: The hydroxyl proton (O-H) serves as the primary hydrogen bond donor.

-

Hydrogen Bond Acceptor: The heterocyclic nitrogen atom (N) acts as a hydrogen bond acceptor.

The enol form's O-H group is a more acidic proton donor compared to the keto form's N-H. This tautomer can participate in intramolecular hydrogen bonding, particularly when a suitable acceptor group is substituted at the C3 position, which can stabilize this less favorable form.[4] Computational studies have shown that the strength of hydrogen bonds can differ significantly between the two tautomers, with one study on a derivative indicating a stronger intramolecular hydrogen bond in the enol form.[7]

Comparative Analysis and Data Summary

A quantitative understanding is essential for leveraging the properties of these tautomers. The following tables summarize key data for their differentiation and characterization.

Table 1: Hydrogen Bonding Characteristics of Tautomers

| Feature | Quinolin-2(1H)-one (Keto) | 2-Hydroxyquinoline (Enol) |

| H-Bond Donor Site | N-H (Amide) | O-H (Hydroxyl) |

| H-Bond Acceptor Site | C=O (Carbonyl) | N (Pyridine-like) |

| Primary Interaction | Intermolecular (e.g., dimerization)[5][6] | Intramolecular (with C3 substituent)[4] |

| Proton Acidity | Moderately acidic N-H | More acidic O-H |

Table 2: Key Spectroscopic Signatures for Tautomer Identification

| Spectroscopic Method | Quinolin-2(1H)-one (Keto) Signature | 2-Hydroxyquinoline (Enol) Signature | Reference(s) |

| ¹H NMR | Broad N-H signal (~11.5-12.0 ppm) | O-H signal (~9.0-10.0 ppm) | [2] |

| ¹³C NMR | C2 signal (C=O) at ~162-166 ppm | C2 signal (C-OH) at ~158 ppm | [2][8][9] |

| IR Spectroscopy | Strong C=O stretch at ~1650-1680 cm⁻¹ | Absence of strong C=O stretch; broad O-H stretch | [4] |

| UV/Vis Origin (Gas) | 29,112 cm⁻¹ | 31,349 cm⁻¹ | [3] |

Methodologies for Characterization

The choice of analytical technique is paramount for accurately characterizing the tautomeric state and hydrogen bonding behavior. The trustworthiness of any drug design campaign relies on a validated understanding of the ligand's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for studying tautomerism in solution. ¹³C NMR is often more definitive than ¹H NMR because the chemical shift of the C2 carbon is highly sensitive to its hybridization (sp² carbonyl vs. sp² enolic carbon) and is not complicated by the rapid proton exchange that can broaden N-H or O-H signals.[2][9]

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the quinolinone derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can slow down N-H proton exchange.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal resolution.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If available, ¹⁵N NMR can provide direct information on the nitrogen environment.

-

Spectral Analysis:

-

Self-Validation: To confirm assignments, compare the experimental spectra to data from "locked" analogues (e.g., N-methyl-2-quinolone and 2-methoxyquinoline) which cannot tautomerize.[2]

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form and a precise map of intermolecular interactions, including hydrogen bond lengths and angles.[6] This is the gold standard for visualizing the hydrogen bonding networks that dictate crystal packing.[10][11]

Computational Chemistry (DFT)

Density Functional Theory (DFT) is an indispensable tool for corroborating experimental findings and predicting properties that are difficult to measure.[7][8] It allows for the calculation of relative tautomer stabilities, hydrogen bond energies, and simulated spectroscopic data (NMR, IR) that can be directly compared with experimental results.[9][12]

Caption: A typical DFT workflow for tautomer analysis.

Implications in Drug Design and Development

The specific hydrogen bonding pattern of the dominant quinolin-2(1H)-one tautomer is a critical determinant of its biological activity.[13][14] When designing a ligand to fit into a protein's active site, the precise location of H-bond donors and acceptors is non-negotiable.

-

Target Recognition: The N-H donor and C=O acceptor of the keto form create a specific pharmacophore that can engage in complementary hydrogen bonds with amino acid residues (e.g., backbone amides, acidic/basic side chains) in a target protein.[8][15][16] Molecular docking studies for quinolinone-based inhibitors consistently show the importance of these interactions for achieving high binding affinity.[16][17]

-

Bioisosterism: Understanding the hydrogen bonding potential is essential for bioisosteric replacement strategies. Replacing the quinolinone core requires a scaffold that can replicate the spatial arrangement and electronic character of its H-bond donor and acceptor sites to maintain biological activity.[14]

-

Membrane Permeability & ADMET: The ability to form hydrogen bonds influences a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Conclusion

The hydrogen bonding potential of quinolin-2(1H)-one is intrinsically linked to its tautomeric equilibrium. The predominance of the keto form establishes a robust and predictable N-H donor and C=O acceptor pattern, which is a foundational element in its widespread use in medicinal chemistry. A thorough characterization of this equilibrium and the resulting intermolecular forces, using a combination of high-resolution spectroscopy and computational modeling, is not merely an academic exercise. It is a prerequisite for the rational design of effective and selective drugs and advanced materials. This guide provides the necessary framework and methodologies to empower researchers to confidently harness the subtle yet powerful hydrogen bonding capabilities of this versatile chemical scaffold.

References

-

Al-Otaibi, J. S., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports. Available at: [Link]

-

Aly, A. A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One... Journal of Chemical Crystallography. Available at: [Link]

-

Buljan, A., et al. (2024). Total Synthesis and Biological Profiling of Putative (±)-Marinoaziridine B and (±)-N-Methyl Marinoaziridine A. ResearchGate. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Moura, G. L. C., et al. (2023). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Omega. Available at: [Link]

-

Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Jones, P. G., et al. (2002). Quinoline-2(1H)-thione, a structure with Z' = 8. Acta Crystallographica Section C. Available at: [Link]

-

Aly, A. A., et al. (2023). Synthesis and X-ray structure of the first thioether of quinolin-2-one... ResearchGate. Available at: [Link]

-

Luo, Y., et al. (2012). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E. Available at: [Link]

-

Czeleń, P., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Molecules. Available at: [Link]

-

Thungatha, L., et al. (2020). Synthesis, structural elucidation, intramolecular hydrogen bonding and DFT studies of quinoline-chalcone-chromene hybrids. Arkivoc. Available at: [Link]

-

Aly, A. A., et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One... HELDa. Available at: [Link]

-

Czeleń, P., et al. (2022). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. International Journal of Molecular Sciences. Available at: [Link]

-

Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. Available at: [Link]

-

Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design? Wiley Online Library. Available at: [Link]

-

Kumar, H. M. S., et al. (2012). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Molecules. Available at: [Link]

-

Senczyna, B., et al. (2020). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one... Molecules. Available at: [Link]

-

Masora, B. F., et al. (2024). Computational profiling of the fast, base-free synthesis of quinolin-2(1H)-ones. ResearchGate. Available at: [Link]

-

El-Sheref, E. M., et al. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones... ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2018). Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives. Journal of Materials Chemistry C. Available at: [Link]

-

El-Sayed, W. A., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones... ResearchGate. Available at: [Link]

-

Kumar, I., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

-

Nimlos, M. R., et al. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry. Available at: [Link]

-

Ferreira, L. G., et al. (2017). Is It Important to Compute Intramolecular Hydrogen Bonding in Drug Design? Molecules. Available at: [Link]

-

Kumar, V. S., et al. (2023). A novel series of quinolin-2-(1H)-one analogues synthesis... ResearchGate. Available at: [Link]

-

Al-Masum, M. A., et al. (2016). Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. Molecules. Available at: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

-

ChemAxon. Hydrogen Bond Donor Acceptor Plugin. ChemAxon Documentation. Available at: [Link]

-

Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

-

EMBL-EBI (2023). quinolin-2(1H)-one (CHEBI:18289). ChEBI. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinoline-2(1H)-thione, a structure with Z' = 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Chloroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]

- 9. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. Making sure you're not a bot! [helda.helsinki.fi]

- 11. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. kubinyi.de [kubinyi.de]

- 14. It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design? [pubs.sciepub.com]

- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 16. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one

Abstract & Strategic Overview

The synthesis of 4-Methyl-6-(methylsulfonyl)quinolin-2(1H)-one represents a critical workflow in the development of phosphodiesterase (PDE) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) utilizing the carbostyril scaffold. The presence of the C6-methylsulfonyl group (

This application note details a robust, two-stage Knorr Quinoline Synthesis protocol optimized for electron-deficient anilines. Unlike the Conrad-Limpach method (which yields the 4-quinolone isomer), this protocol selectively targets the 2-quinolone (carbostyril) tautomer via an acetoacetanilide intermediate.

Key Chemical Challenges

-

Regioselectivity: Controlling the condensation to favor the amide (kinetic product) over the crotonate (thermodynamic product) to ensure formation of the 2-one isomer.

-

Ring Closure: The electron-poor nature of the 4-(methylsulfonyl)aniline precursor requires high-acidity media (Polyphosphoric Acid) and elevated temperatures to force the intramolecular Friedel-Crafts alkylation.

Retrosynthetic Analysis

The logical disconnection reveals two primary precursors: 4-(methylsulfonyl)aniline and ethyl acetoacetate . The synthesis hinges on the formation of the C-N bond (amide) prior to the C-C ring closure.

Figure 1: Retrosynthetic disconnection showing the Knorr pathway via the acetoacetanilide intermediate.

Experimental Protocols

Protocol A: Synthesis of the Acetoacetanilide Intermediate

Objective: Selective formation of N-(4-(methylsulfonyl)phenyl)-3-oxobutanamide.

Rationale: Direct heating of aniline and

Reagents:

-

4-(Methylsulfonyl)aniline (1.0 eq, 50 mmol, ~8.56 g)

-

Ethyl acetoacetate (1.2 eq, 60 mmol, ~7.8 g)

-

Xylene (Isomeric mixture, 100 mL)

-

Triethylamine (0.1 eq, Catalyst - optional but recommended for electron-poor anilines)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charging: Add the aniline, ethyl acetoacetate, and xylene.

-

Reaction: Heat the mixture to reflux (bath temp ~145°C). Monitor the collection of ethanol in the trap.

-

Duration: Reflux for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) should show consumption of the aniline (

) and appearance of the amide ( -

Isolation: Cool the mixture to room temperature. The product often precipitates directly from xylene due to the polarity of the sulfone group.

-

If precipitate forms: Filter and wash with cold hexanes.

-

If no precipitate: Remove xylene under reduced pressure. Recrystallize the residue from Ethanol/Water.

-

-

Validation: Check melting point (Target: 160–165°C range for the intermediate).

Protocol B: Knorr Cyclization (Ring Closure)

Objective: Intramolecular cyclization to form the quinolinone core.

Rationale: Polyphosphoric Acid (PPA) acts as both the solvent and the Lewis acid catalyst. It is preferred over conc.

Reagents:

-

Intermediate Amide (from Protocol A) (1.0 eq, ~10 g)

-

Polyphosphoric Acid (PPA) (10–15 weight equivalents, ~100–150 g)

Step-by-Step Methodology:

-

Preparation: Heat PPA in a 500 mL beaker or wide-mouth flask to 80°C to reduce viscosity. Mechanical stirring is mandatory due to high viscosity.

-

Addition: Add the amide intermediate portion-wise to the stirring PPA over 20 minutes. Ensure the temperature does not spike above 100°C during addition.

-

Cyclization: Ramp temperature to 120°C . Maintain for 2–3 hours.

-

Note: The electron-withdrawing sulfone group raises the activation energy. If conversion is incomplete after 2 hours (check aliquot by TLC), increase temp to 130°C. Do not exceed 140°C to prevent charring.

-

-

Quenching (Critical Safety Step):

-

Cool the reaction mass to ~60–70°C.

-

Pour the warm syrup slowly into a rapidly stirring slurry of Ice/Water (500 mL) .

-

Caution: The hydrolysis of PPA is exothermic.

-

-

Isolation: Stir the aqueous suspension for 1 hour to break up PPA complexes. The product will precipitate as an off-white to pale yellow solid.

-

Filtration: Filter via Buchner funnel. Wash copiously with water until the filtrate pH is neutral.

-

Purification:

-

Dry the crude solid at 80°C.

-

Recrystallization: Dissolve in boiling DMF (Dimethylformamide) or Glacial Acetic Acid. Hot filtration may be required to remove black carbonaceous residues. Cool slowly to crystallize.

-

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the critical quality control point (QC) between the two chemical transformations.

Analytical Data & Characterization

Upon isolation, the compound must be validated against the following expected parameters.

| Parameter | Expected Value/Observation | Structural Insight |

| Physical State | White to Pale Yellow Powder | High lattice energy typical of sulfones. |

| Melting Point | > 260°C (Decomp.)[1][2] | High MP due to H-bonding (lactam) and dipole interactions ( |

| Solubility | Soluble in DMSO, DMF. Insoluble in | Lactam/Sulfone polarity requires dipolar aprotic solvents. |

| 1H NMR (DMSO-d6) | Characteristic methyl on the heterocyclic ring. | |

| 1H NMR (DMSO-d6) | Distinctive sulfone methyl singlet. | |

| 1H NMR (DMSO-d6) | Confirms the quinolone double bond. | |

| 1H NMR (DMSO-d6) | Confirms the lactam (2-one) tautomer. | |

| IR Spectroscopy | 1660-1680 | Amide I band (Lactam). |

| IR Spectroscopy | 1150, 1300 | Symmetric and Asymmetric sulfone stretches.[2] |

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Amide Formation)

-

Cause: Electron-withdrawing sulfone reduces aniline nucleophilicity.

-

Solution: Increase reaction time or use Diketene (if safety permits) instead of ethyl acetoacetate. Alternatively, add a Lewis Acid catalyst (

) or use neat conditions (fusion at 150°C) without solvent.

Issue: Incomplete Cyclization (Step 2)

-

Cause: Deactivation of the ring at the ortho-position relative to the amine.

-

Solution: Ensure the PPA is "fresh" (high

content). Old PPA absorbs moisture, reducing its dehydrating power. Increase temperature to 130°C, but monitor strictly for carbonization (blackening).

Issue: Isomer Contamination

-

Observation: Formation of 2-methyl-4-quinolone.[3]

-

Cause: Reaction temperature in Step 1 was too low or catalyst favored crotonate formation.

-

Fix: Ensure Step 1 is refluxed vigorously to favor the amide. In NMR, the 4-quinolone isomer lacks the

-Methyl singlet (it would have a

References

- Knorr, L. (1884). Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 540-542.

-

Organic Syntheses. Coll. Vol. 3, p. 580 (1955); Vol. 28, p. 80 (1948). 7-Chloro-4-methylquinoline. (Standard protocol for cyclization conditions). Link

-

Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224.[3] (Modern comparison of cyclization agents). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22626, 4-(Methylsulfonyl)aniline. (Precursor Data). Link

-

Song, Y., et al. (2020). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 25(17). (Insights into sulfone stability on quinoline rings). Link

Sources

Introduction: The Significance of the Quinolinone Scaffold in Modern Drug Discovery

An Application Guide for the Synthesis of 6-Methylsulfonyl Quinolinones

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory effects.[3][4][5] Quinolinones, specifically the 4-quinolone and 2-quinolone isomers, are oxidized derivatives of quinoline that are of particular interest.[3][6]

The strategic incorporation of a methylsulfonyl group at the 6-position of the quinolinone core can significantly modulate the molecule's physicochemical and pharmacological properties. The sulfonyl moiety is a strong hydrogen bond acceptor and can enhance aqueous solubility, improve metabolic stability, and establish critical binding interactions within a target protein's active site. This guide provides a detailed, step-by-step protocol for the preparation of 6-methylsulfonyl quinolinones, focusing on the robust and widely applied Gould-Jacobs cyclization reaction.

Primary Synthetic Route: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis.[1][3] It provides a reliable pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolinone form.[7][8] The synthesis is a two-stage process: an initial condensation reaction followed by a high-temperature thermal cyclization.[8][9]

Reaction Principle and Mechanism

The reaction commences with the nucleophilic vinylic substitution of an aniline onto an electrophilic alkene, typically diethyl 2-(ethoxymethylene)malonate (DEEMM). The resulting anilinomethylene malonate intermediate is then subjected to high temperatures, which initiates an intramolecular 6-π electrocyclization onto the aniline ring, followed by the elimination of ethanol to yield the aromatic quinolone core.[3][8] The high temperature is necessary to overcome the activation energy barrier for the intramolecular cyclization step.[3][10]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 10. ablelab.eu [ablelab.eu]

Advanced Reagents and Protocols for C4-Methylation of Quinolinones: Strategies for Late-Stage Functionalization

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & The "Magic Methyl" Effect

In the realm of medicinal chemistry, the introduction of a single methyl group can profoundly alter the physicochemical properties, metabolic stability, and target binding affinity of a pharmacophore—a phenomenon widely recognized as the "magic methyl" effect[1]. The quinolin-2(1H)-one scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active natural products. Regioselective methylation at the C4 position is a highly sought-after transformation. However, it is traditionally challenging due to the inherent electronic deactivation of the heterocycle.

As a Senior Application Scientist, I have observed that the primary failure mode in late-stage methylation is the misallocation of the reagent strategy relative to the substrate's functional group tolerance. This guide details authoritative, self-validating methodologies for C4-methylation, focusing on direct C–H radical functionalization and deterministic transition-metal-catalyzed cross-coupling.

Mechanistic Causality in C4-Methylation

To successfully execute these protocols, one must understand the causality behind the reagent selection and reaction conditions.

Pathway A: Direct C–H Methylation via Radical Addition (Minisci-Type)

The C4 position of quinolin-2(1H)-ones is highly electrophilic, making it an ideal acceptor for nucleophilic alkyl radicals. Under thermal conditions, reagents like dicumyl peroxide (DCP) undergo homolytic O–O bond cleavage. The resulting cumyloxy radicals rapidly undergo β-scission to expel a highly reactive methyl radical (•CH₃)[2]. This •CH₃ radical selectively attacks the C4 position, forming a transient radical intermediate. Subsequent single-electron oxidation and deprotonation yield the C4-methylated product[3]. This approach is highly atom-economical as it circumvents the need for pre-halogenated substrates.

Pathway B: Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura)

For complex substrates incompatible with strong oxidants or radical conditions, palladium-catalyzed cross-coupling of 4-halo- or 4-triflylquinolin-2(1H)-ones with methylboronic acid provides a deterministic alternative. The causality of success here relies on the choice of a robust bidentate ligand (e.g., dppf) to stabilize the Pd intermediate during the challenging transmetalation of the sp³-hybridized methyl group, preventing premature reductive elimination.

Pathway C: Photoredox-Mediated Radical Relay

Recent advancements utilize visible-light photoredox catalysis to generate methyl radicals from sulfonium salts or N-hydroxyphthalimide (NHPI) acetates under mild, room-temperature conditions[4]. This strategy offers superior functional group tolerance compared to harsh thermal peroxides.

Mechanistic pathway of C4-directed radical methylation of quinolin-2-ones.

Quantitative Data: Reagent Strategy Comparison

Selecting the correct methodology requires balancing yield expectations against substrate complexity. Use the table below to determine the optimal approach for your specific quinolinone derivative.

| Methylation Strategy | Primary Reagent / Radical Source | Catalyst / Additive | Operating Temp (°C) | Typical Yield | Functional Group Tolerance |